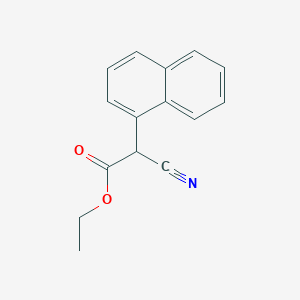

2-シアノ-2-(ナフタレン-1-イル)酢酸エチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-cyano-2-(naphthalen-1-yl)acetate is an organic compound with the molecular formula C15H13NO2 and a molecular weight of 239.27 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry. It is known for its unique structure, which includes a naphthalene ring, making it a valuable intermediate in various synthetic processes .

科学的研究の応用

Ethyl 2-cyano-2-(naphthalen-1-yl)acetate is utilized in various scientific research applications:

作用機序

Target of Action

Ethyl 2-cyano-2-(naphthalen-1-yl)acetate is a biochemical compound used in proteomics research The specific targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s possible that it interacts with its targets through direct acylation reactions , but more detailed studies are required to confirm this and to understand any resulting changes.

Biochemical Pathways

Given its use in proteomics research

Result of Action

As a biochemical used in proteomics research , it may have effects on protein structures or functions, but more research is needed to describe these effects in detail.

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-2-(naphthalen-1-yl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with naphthalene-1-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction typically occurs in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for Ethyl 2-cyano-2-(naphthalen-1-yl)acetate are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing efficient purification techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions

Ethyl 2-cyano-2-(naphthalen-1-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and ester groups.

Condensation Reactions: It can undergo Knoevenagel condensation with aldehydes or ketones to form substituted alkenes.

Reduction Reactions: The cyano group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium ethoxide or potassium carbonate in solvents such as ethanol or dimethylformamide (DMF).

Knoevenagel Condensation: Aldehydes or ketones in the presence of a base like piperidine or pyridine.

Reduction: Hydrogen gas with a catalyst like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

Substituted Alkenes: From condensation reactions.

Amines: From reduction reactions.

類似化合物との比較

Similar Compounds

Ethyl cyanoacetate: Similar in structure but lacks the naphthalene ring.

Methyl 2-cyano-2-(naphthalen-1-yl)acetate: Similar but with a methyl ester group instead of an ethyl ester.

2-Cyano-2-(naphthalen-1-yl)acetic acid: Similar but with a carboxylic acid group instead of an ester.

Uniqueness

Ethyl 2-cyano-2-(naphthalen-1-yl)acetate is unique due to the presence of the naphthalene ring, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and bioactive compounds .

生物活性

Ethyl 2-cyano-2-(naphthalen-1-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and synthetic organic chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

- Molecular Formula: C15H13NO2

- Molecular Weight: 239.27 g/mol

- CAS Number: 13234-71-4

Mechanisms of Biological Activity

Ethyl 2-cyano-2-(naphthalen-1-yl)acetate exhibits several biological activities, primarily through its interactions with cellular pathways involved in cancer proliferation and apoptosis.

1. Anticancer Activity:

Research indicates that compounds containing naphthalene moieties, such as ethyl 2-cyano-2-(naphthalen-1-yl)acetate, can act as effective anticancer agents. They have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

- Cell Cycle Arrest: Studies reveal that naphthalene derivatives can induce cell cycle arrest at specific phases. For instance, one study demonstrated that treatment with a related naphthalene compound led to a significant decrease in the percentage of cells in the G1 phase while increasing those in the S phase, indicating effective cell cycle modulation .

- Apoptosis Induction: The induction of apoptosis was confirmed through flow cytometry assays, which showed that naphthalene derivatives could trigger both early and late apoptosis in treated cells .

2. Cytotoxicity Evaluation:

The cytotoxic effects of ethyl 2-cyano-2-(naphthalen-1-yl)acetate were evaluated using various cancer cell lines, including MDA-MB-231 (breast cancer) and others. The compound displayed significant cytotoxicity with IC50 values indicating effective concentration ranges for therapeutic potential .

Synthesis Methods

The synthesis of ethyl 2-cyano-2-(naphthalen-1-yl)acetate can be achieved through various chemical reactions involving naphthalene derivatives and cyanoacetic acid. Notably:

- Cascade Reactions: A recent study highlighted a three-component cascade reaction involving ethyl cyanoacetate as a key reagent, leading to the formation of highly substituted tetrahydroquinolines from naphthalene derivatives . This method enhances yield and diastereoselectivity compared to traditional approaches.

Case Studies

Several studies have explored the biological activity of ethyl 2-cyano-2-(naphthalen-1-yl)acetate and its derivatives:

Case Study 1: Anticancer Properties

In a study investigating the anticancer properties of naphthalene-substituted compounds, ethyl 2-cyano-2-(naphthalen-1-yl)acetate was shown to significantly suppress tumor growth in vivo models. The results indicated that this compound could serve as a promising candidate for further development as an anticancer agent .

Case Study 2: Mechanistic Insights

Another study focused on elucidating the mechanisms behind the cytotoxic effects observed with naphthalene derivatives. It was found that these compounds could modulate reactive oxygen species (ROS) levels within cells, contributing to their pro-apoptotic effects .

Summary of Findings

特性

IUPAC Name |

ethyl 2-cyano-2-naphthalen-1-ylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-2-18-15(17)14(10-16)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTUFQSUPDWXSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CC=CC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。